4-(Pyrimidin-2-yloxy)cyclohexanone
Description
Significance within Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, are fundamental to organic chemistry and are integral to a vast array of natural products and synthetic molecules. drugbank.comgrowingscience.com The pyrimidine (B1678525) ring system is of paramount importance within this class. Pyrimidines are key components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a wide range of pharmaceuticals. growingscience.comnih.gov
The synthesis of pyrimidine derivatives is a mature yet continually advancing field, with numerous methods developed for their preparation. growingscience.comorganic-chemistry.org The reactivity of the pyrimidine ring, including its susceptibility to nucleophilic substitution, allows for the introduction of various functional groups, thereby tuning its electronic and steric properties. nih.gov The ether linkage at the 2-position of the pyrimidine ring in 4-(Pyrimidin-2-yloxy)cyclohexanone is a common structural motif, and the synthesis of such pyrimidin-2-yl ethers is a subject of ongoing research.
Role as a Privileged Pharmacophore and Scaffold in Medicinal Chemistry
The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of new drugs. nih.gov The pyrimidine ring is a classic example of a privileged pharmacophore due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. nih.gov
The fusion of a pyrimidine ring with other cyclic systems is a common strategy in drug design to create molecules with enhanced biological activity and selectivity. nih.govnih.gov Cyclohexanone (B45756) and its derivatives are also recognized for their biological activities and are found in various natural products and synthetic compounds with therapeutic potential. ontosight.ainih.govresearchgate.net For instance, certain cyclohexanone derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.govresearchgate.net The combination of the pyrimidine and cyclohexanone moieties in this compound therefore presents a promising scaffold for the design of novel therapeutic agents.
Structural Context and Foundational Relevance for Derivatives
The structure of this compound offers multiple points for chemical modification, making it a versatile foundational molecule for the synthesis of a library of derivatives. The ketone group of the cyclohexanone ring can undergo a wide range of chemical transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or reaction with Grignard reagents to introduce new carbon-carbon bonds. nih.gov
Furthermore, the pyrimidine ring itself can be substituted at various positions, and the ether linkage can potentially be cleaved or modified. nih.gov This structural versatility allows for the systematic exploration of the structure-activity relationships (SAR) of its derivatives, which is a critical aspect of modern drug discovery. By systematically altering the structure of the parent compound, chemists can optimize its biological activity, selectivity, and pharmacokinetic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyrimidin-2-yloxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-2-4-9(5-3-8)14-10-11-6-1-7-12-10/h1,6-7,9H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGROJEOTMABCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pyrimidin 2 Yloxy Cyclohexanone and Its Analogs
Established Synthetic Routes to the 4-(Pyrimidin-2-yloxy)cyclohexanone Core
The foundational methods for constructing the this compound scaffold primarily involve the formation of the key ether linkage and the condensation of pyrimidine (B1678525) and cyclohexanone (B45756) precursors.
Ether Linkage Formation Strategies
The Williamson ether synthesis stands as a classic and reliable method for forming the ether bond in this compound. This SN2 reaction involves a nucleophilic attack of an alkoxide on an alkyl halide. mdpi.comgoogle.com In the context of synthesizing the target molecule, this would typically involve the reaction of the alkoxide of 4-hydroxycyclohexanone (B83380) with a 2-halopyrimidine, such as 2-chloropyrimidine.
The general steps for this synthesis are:
Formation of the Alkoxide: 4-Hydroxycyclohexanone is treated with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to deprotonate the hydroxyl group and form the corresponding sodium or potassium 4-oxocyclohexoxide. mdpi.com
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile and attacks the electron-deficient carbon at the 2-position of the pyrimidine ring, displacing the halide to form the desired ether linkage. mdpi.comgoogle.com
This reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism. researchgate.net
A general reaction scheme is presented below:
Scheme 1: Williamson Ether Synthesis of this compound
(Note: This is a representative scheme based on established chemical principles.)
An alternative to the Williamson ether synthesis is the Mitsunobu reaction, which allows for the coupling of an alcohol with a nucleophile under mild conditions using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). patsnap.com In this approach, 4-hydroxy-2-pyrone has been successfully used as a nucleophilic coupling partner in Mitsunobu reactions to form complex 2-pyronyl ethers. patsnap.com A similar strategy could be envisioned for the synthesis of this compound.
Utilization of Cyclohexanone and Pyrimidine Precursors in Condensation Reactions
Condensation reactions provide another viable route to pyrimidine-containing structures. While not a direct route to the ether linkage itself, these reactions are fundamental in building the pyrimidine ring system which can then be functionalized. For instance, various pyrimidine derivatives can be synthesized through the condensation of compounds like β-ketoesters with S-alkylisothioureas. researchgate.net
In a more direct, albeit less common, approach for the target molecule, one could envision a condensation reaction where a suitably functionalized cyclohexanone derivative reacts with a pyrimidine precursor. For example, a reaction between 2-aminopyrimidine (B69317) and a cyclohexanone derivative bearing a leaving group at the 4-position could potentially lead to the desired product, though this would likely involve multiple steps and careful control of reaction conditions.
The synthesis of various pyrimidine derivatives often starts from simple precursors and involves cyclization reactions. For example, 2-amino-6-methylpyrimidin-4(3H)-one can be synthesized and subsequently chlorinated with phosphoryl chloride to provide a reactive intermediate for further substitution reactions. researchgate.net
Advanced Synthetic Approaches for Derivatization and Functionalization
Modern synthetic chemistry offers more sophisticated methods that allow for the rapid and efficient construction of complex molecules like this compound and its analogs, often with higher yields and better atom economy.
One-Pot Synthesis Techniques for Pyrimidine-Cyclohexanone Systems
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers a significant advantage in terms of efficiency and sustainability. Several one-pot methods have been developed for the synthesis of pyrimidine derivatives. google.comnih.gov For instance, a three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield pyrimidine derivatives under solvent-free conditions using a magnetic nano Fe3O4 particle catalyst. nih.gov
A hypothetical one-pot synthesis of this compound could involve the in-situ formation of the pyrimidine ring followed by the ether linkage formation in the same reaction vessel. This would require careful selection of reagents and catalysts that are compatible with all the reaction steps. For example, a one-pot synthesis of 4-pyrimidone-2-thioethers has been reported via a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters, demonstrating the feasibility of multi-step one-pot pyrimidine synthesis. researchgate.net
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Aldehyde, Malononitrile, Benzamidine HCl | Magnetic nano Fe3O4, solvent-free | Pyrimidine derivatives | Good | nih.gov |
| S-alkylisothiourea, β-ketoester | Base/Acid mediated | 4-Pyrimidone-2-thioether | Good to Excellent | researchgate.net |
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. For the synthesis of aryl ethers, including pyrimidine ethers, transition metal-catalyzed cross-coupling reactions are particularly powerful. Palladium- and copper-based catalysts are commonly employed for the formation of C-O bonds. medwinpublishers.com
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can also be adapted for C-O bond formation. A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed using a palladium precatalyst, tBuBrettPhos Pd G3, and a base like cesium carbonate (Cs₂CO₃). This method demonstrates excellent functional group tolerance and could be applicable to the synthesis of this compound from 2-bromopyrimidine (B22483) and 4-hydroxycyclohexanone.
Copper-catalyzed Ullmann condensation is another important method for forming aryl ether bonds. This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. medwinpublishers.com
| Reactants | Catalyst System | Product Type | Key Features | Reference |
| (Hetero)aryl bromide, Fluorinated alcohol | tBuBrettPhos Pd G3, Cs₂CO₃ | Fluoroalkyl aryl ether | Short reaction time, excellent functional group tolerance | |
| Aryl halide, Alcohol | Copper catalyst, Base | Aryl ether | Classic method for aryl ether formation | medwinpublishers.com |
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. Several MCRs have been developed for the synthesis of pyrimidine derivatives. researchgate.net
A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to highly substituted pyrimidines. While this specific MCR may not directly yield this compound, it highlights the power of MCRs in constructing complex pyrimidine cores that can be further elaborated.
A three-component coupling reaction of a substituted enamine, an orthoester, and ammonium (B1175870) acetate (B1210297) can also be used to synthesize 4,5-disubstituted pyrimidines. The resulting pyrimidine could then be subjected to a separate etherification step with 4-hydroxycyclohexanone.
Novel Synthetic Routes for Pyrimidine Derivatives
The synthesis of the pyrimidine core, a crucial component of this compound, can be achieved through various modern methodologies. These routes often begin with acyclic precursors and build the heterocyclic ring through condensation reactions. A primary method involves the reaction of α,β-unsaturated ketones, known as chalcones, with a source of the N-C-N fragment, such as guanidine (B92328).
One established approach is the condensation of 1,3-diarylprop-2-en-1-one (chalcone) precursors with guanidine carbonate. ajol.info This reaction is typically performed by refluxing the reactants in a high-boiling solvent like dimethylformamide (DMF) to yield 2-amino-4,6-diarylpyrimidines. ajol.info While this specific example leads to amino-substituted pyrimidines, the underlying principle of cyclocondensation is broadly applicable.
Another versatile strategy involves the reaction of active methylene (B1212753) compounds with amidines. For instance, multicomponent reactions involving an aldehyde, malononitrile, and benzamidine hydrochloride can produce pyrimidine-5-carbonitrile derivatives in good yields under solvent-free conditions, often using a catalyst like magnetic nano Fe3O4 particles.
Furthermore, fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, are synthesized from appropriately substituted aminothiophenes. For example, 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene can be cyclized with formamide (B127407) to produce the thieno[2,3-d]pyrimidin-4(3H)-one core. ijper.org Subsequent modifications, such as reaction with phosphoryl chloride followed by substitution with various nucleophiles, allow for the introduction of diverse functional groups onto the pyrimidine ring. ijper.org
Once the desired pyrimidine ring, such as 2-halopyrimidine, is synthesized, the final ether linkage to the cyclohexanone moiety can be formed. A common method for this transformation is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl or aryl halide. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would entail the reaction of 4-hydroxycyclohexanone (as its alkoxide) with a 2-halopyrimidine. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism or a nucleophilic aromatic substitution (SNAr) pathway. wikipedia.orgyoutube.com
The following table summarizes various synthetic strategies for obtaining pyrimidine derivatives that could serve as precursors or analogues.
Table 1: Selected Synthetic Routes for Pyrimidine Derivatives
| Starting Materials | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| 1,3-Diphenylprop-2-en-1-one (Chalcone), Guanidine Carbonate | Dimethylformamide (DMF), Reflux (160 °C) | 2-Amino-4,6-diarylpyrimidine | ajol.info |
| 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene, Formamide | Reflux | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | ijper.org |
| 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, POCl3 | Reflux | 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | ijper.org |
| 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, NaH, 4-Fluorobenzoyl chloride | Ice bath, Stirred for 24 hr | 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-one | ijper.org |
| Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic nano Fe3O4, Solvent-free | Pyrimidine-5-carbonitrile |
Chemo- and Regioselectivity Considerations in Synthetic Strategies
The synthesis of this compound from precursors like a dihalopyrimidine and 4-hydroxycyclohexanone necessitates careful control over selectivity to ensure the formation of the correct isomer and to avoid unwanted side reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target molecule, two main chemoselectivity issues arise. The first is the competition between O-alkylation and C-alkylation of the nucleophile. While the intended reaction is the attack of the oxygen atom of the 4-hydroxycyclohexanone alkoxide on the pyrimidine ring (O-alkylation), the enolate form of the ketone could potentially lead to attack from a carbon atom (C-alkylation). The choice of solvent can significantly influence this selectivity. rsc.org For instance, studies on Williamson ether synthesis have shown that solvents like acetonitrile can favor O-alkylation, whereas protic solvents like methanol (B129727) may lead to increased C-alkylation products. rsc.orgresearchgate.net
The second chemoselectivity challenge involves the two different functional groups in 4-hydroxycyclohexanone: the alcohol and the ketone. The synthesis is typically designed to form the ether linkage. The ketone could potentially undergo side reactions, but under the basic conditions used to deprotonate the alcohol for a Williamson-type reaction, the primary nucleophile is the alkoxide. youtube.com Alternative methods, such as catalytic reductive etherification using a ruthenium complex and molecular hydrogen, have been developed for the highly chemoselective coupling of alcohols with carbonyl compounds, preferentially forming the ether. nih.gov
Regioselectivity becomes critical when using a pyrimidine ring with multiple potential reaction sites, such as 2,4-dichloropyrimidine (B19661). The question is which chlorine atom is preferentially substituted by the 4-hydroxycyclohexanone nucleophile. In heterocyclic systems like 2,4-dichloroquinazoline (B46505), which is structurally related to pyrimidine, nucleophilic aromatic substitution (SNAr) has been shown to be highly regioselective. mdpi.com Theoretical studies using DFT calculations on 2,4-dichloroquinazoline revealed that the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack than the 2-position. mdpi.com This suggests that in the reaction of 2,4-dichloropyrimidine with 4-hydroxycyclohexanone, the substitution would likely occur preferentially at the C4 position to yield 4-(4-chloropyrimidin-2-yloxy)cyclohexanone before any reaction at C2. This inherent electronic preference allows for the controlled, stepwise functionalization of such dihalopyrimidines.
The table below illustrates the impact of reaction conditions on the selectivity of ether synthesis reactions.
Table 2: Influence of Solvent on Regioselectivity in Williamson Ether Synthesis
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) | Reference |
|---|---|---|---|
| Acetonitrile | 97 | 3 | rsc.orgresearchgate.net |
| Methanol | 72 | 28 | rsc.orgresearchgate.net |
Chemical Reactivity and Transformations of 4 Pyrimidin 2 Yloxy Cyclohexanone
Reactions Involving the Cyclohexanone (B45756) Carbonyl Moiety
The carbonyl group of the cyclohexanone ring is a key site for a variety of chemical transformations due to the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.
Nucleophilic Additions and Condensation Reactions
The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom an excellent electrophile, readily attacked by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, is the gateway to a wide range of functionalizations.
A classic example of nucleophilic addition is the reaction with organometallic reagents like Grignard reagents or organolithium compounds. These reactions would lead to the formation of tertiary alcohols. Another important nucleophilic addition is the formation of cyanohydrins by reacting the ketone with hydrogen cyanide (HCN) or a cyanide salt like KCN. libretexts.org This reaction proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon. libretexts.org
Furthermore, the cyclohexanone part of the molecule can participate in condensation reactions. For instance, in the presence of a base, the α-protons can be abstracted to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with aldehydes or other ketones, forming β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated ketones. chegg.com
Table 1: Examples of Nucleophilic Addition and Condensation Reactions
| Reactant | Reagent | Expected Product | Reaction Type |
| 4-(Pyrimidin-2-yloxy)cyclohexanone | 1. CH₃MgBr2. H₃O⁺ | 1-Methyl-4-(pyrimidin-2-yloxy)cyclohexan-1-ol | Nucleophilic Addition |
| This compound | KCN, H⁺ | 1-Hydroxy-4-(pyrimidin-2-yloxy)cyclohexane-1-carbonitrile | Cyanohydrin Formation |
| This compound | Benzaldehyde, NaOH | 2-Benzylidene-4-(pyrimidin-2-yloxy)cyclohexanone | Aldol Condensation |
Reduction Reactions to Form Cyclohexanol (B46403) Derivatives
The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 4-(pyrimidin-2-yloxy)cyclohexanol. This transformation is typically achieved using metal hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, often in alcoholic solvents like methanol (B129727) or ethanol. scribd.comscribd.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is generally sufficient and safer for simple ketone reductions. quizlet.com The reduction results in the formation of a new stereocenter, potentially leading to a mixture of cis and trans isomers of the corresponding cyclohexanol derivative.
Table 2: Common Reducing Agents for Cyclohexanone Reduction
| Reducing Agent | Typical Solvent | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, reduces a wider range of functional groups, reacts violently with protic solvents |
Enamine and Imine Formation for Further Functionalization
The carbonyl group can undergo a condensation reaction with primary or secondary amines to form imines and enamines, respectively. libretexts.org These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate, which then dehydrates. libretexts.orgyoutube.com
Reaction with a primary amine (R-NH₂) would yield an imine, characterized by a C=N double bond. masterorganicchemistry.com Reaction with a secondary amine (R₂NH), such as pyrrolidine (B122466) or morpholine, would form an enamine. masterorganicchemistry.comlibretexts.org Enamines are particularly useful synthetic intermediates because they act as nucleophilic carbon species, similar to enolates, but are formed under milder, neutral or slightly acidic conditions. masterorganicchemistry.comstackexchange.com They can be used in subsequent alkylation or acylation reactions at the α-carbon, known as the Stork enamine synthesis. libretexts.org
Transformations at the Pyrimidine (B1678525) Ring
The pyrimidine ring, being an electron-deficient heterocycle, has its own characteristic reactivity, particularly towards nucleophiles. The ether linkage also presents a site for potential reactions.
Nucleophilic Substitution Reactions on the Pyrimidine Core
The pyrimidine ring is generally susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with electron-withdrawing groups or when a good leaving group is present. In this compound, the cyclohexanoxy group at the C2 position can potentially act as a leaving group, although it is not as activated as a halide.
For instance, reactions with strong nucleophiles could displace the aryloxy group. More commonly, if other positions on the pyrimidine ring were substituted with good leaving groups like halogens (e.g., a chloro or bromo substituent at C4 or C6), these would be the primary sites for nucleophilic attack by amines, alkoxides, or other nucleophiles. organic-chemistry.org Research on related 4-aryloxypyrimidin-2-amines shows that substitution reactions can be directed to specific positions on the pyrimidine ring. researchgate.net Direct amination of pyridine (B92270) rings, a related N-heterocycle, has been achieved via nucleophilic substitution of hydrogen (SNH), suggesting that under specific conditions, direct functionalization might be possible. nih.gov
Ring Alkylation and Functional Group Interconversions
The nitrogen atoms in the pyrimidine ring can be subjected to alkylation. Reaction with an alkyl halide could lead to the formation of a quaternary N-alkylpyrimidinium salt. Such quaternization increases the electron deficiency of the ring, making it even more susceptible to nucleophilic attack and potential ring-opening or ring-transformation reactions. researchgate.net
A review of pyrimidine chemistry indicates various synthetic pathways and transformations, including the introduction of different functional groups onto the ring. growingscience.com For example, if the pyrimidine ring itself were to be synthesized as a precursor, various substituents could be incorporated from the outset using methods like condensation reactions involving amidines. ajol.info
Reactivity Influenced by the Ether Linkage
The ether linkage in this compound, which connects the pyrimidine ring at the C2 position to the cyclohexanone ring at the C4 position, is a key determinant of the molecule's chemical behavior. This bond is susceptible to cleavage under various conditions, primarily through acid-catalyzed hydrolysis and nucleophilic substitution reactions.
The pyrimidine ring, being an electron-deficient aromatic system, activates the C2 position towards nucleophilic attack. This electronic property, combined with the nature of the ether oxygen, makes the C-O bond a focal point for chemical transformations.
Acid-Catalyzed Cleavage:
In the presence of strong mineral acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), the ether linkage of this compound is expected to undergo cleavage. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. Subsequently, a nucleophile, typically the conjugate base of the acid, attacks the carbon atom of the cyclohexanone ring.
This cleavage would be anticipated to yield 2-hydroxypyrimidine, which exists in tautomeric equilibrium with its more stable form, pyrimidin-2(1H)-one, and 4-halocyclohexanone. The general mechanism for acid-catalyzed ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway. Given that the carbon atom of the cyclohexanone attached to the oxygen is secondary, the reaction could potentially proceed through either mechanism, depending on the specific reaction conditions.
It is well-established that aryl ethers, which are analogous to the pyrimidinyl ether in the target molecule, typically cleave in a manner that results in the formation of a phenol (B47542) and an alkyl halide. This is because the bond between the sp²-hybridized aromatic carbon and the oxygen is significantly stronger than the bond between the sp³-hybridized alkyl carbon and the oxygen, making the latter more susceptible to cleavage. By extension, the cleavage of this compound under acidic conditions is predicted to preferentially break the bond between the oxygen and the cyclohexanone ring.
Nucleophilic Substitution:
The electron-deficient nature of the pyrimidine ring makes the C2 position an electrophilic center, susceptible to attack by nucleophiles. This can lead to the displacement of the 4-oxocyclohexyloxy group. A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially participate in this substitution reaction.
For instance, reaction with a primary or secondary amine could lead to the formation of a 2-aminopyrimidine (B69317) derivative and 4-hydroxycyclohexanone (B83380). The facility of this reaction would be influenced by the nucleophilicity of the attacking amine and the reaction conditions, such as temperature and the use of a catalyst.
While specific experimental data on the reactivity of this compound is not extensively documented in publicly available literature, the reactivity of analogous 2-alkoxy and 2-aryloxypyrimidines supports these predicted transformation pathways.
| Reaction Type | Reagents and Conditions | Predicted Products | General Observations for Analogous Compounds |
| Acid-Catalyzed Cleavage | Strong mineral acids (e.g., HBr, HI), heat | Pyrimidin-2(1H)-one, 4-Halocyclohexanone | Aryl ether cleavage typically yields a phenol and an alkyl halide. |
| Nucleophilic Substitution | Amines (RNH₂, R₂NH), heat | 2-(Alkylamino)pyrimidine or 2-(Dialkylamino)pyrimidine, 4-Hydroxycyclohexanone | The C2 position of the pyrimidine ring is susceptible to nucleophilic attack. |
| Nucleophilic Substitution | Alkoxides (RO⁻) | A different 2-alkoxypyrimidine, 4-Hydroxycyclohexanone | Can be used to exchange the alkoxy group. |
| Nucleophilic Substitution | Thiolates (RS⁻) | 2-(Alkylthio)pyrimidine, 4-Hydroxycyclohexanone | Formation of a thioether linkage. |
Structure Activity Relationship Sar Studies of 4 Pyrimidin 2 Yloxy Cyclohexanone Derivatives
Elucidating Key Pharmacophoric Features for Biological Activities
Interactive Table: Key Pharmacophoric Features and Their Potential Roles
| Pharmacophoric Feature | Potential Role in Biological Activity | Source |
|---|---|---|
| Pyrimidine (B1678525) Nitrogens | Hydrogen bond acceptors, mimicking ATP in kinase binding pockets. | nih.gov |
| Cyclohexanone (B45756) Oxygen | Hydrogen bond acceptor, contributing to binding affinity. | |
| Cyclohexane (B81311) Ring | Hydrophobic scaffold, influencing orientation and van der Waals interactions. |
Impact of Cyclohexane Ring Substitutions on Activity Profiles
Modifications to the cyclohexane ring of 4-(pyrimidin-2-yloxy)cyclohexanone derivatives have a pronounced effect on their biological activity. The introduction of substituents can alter the compound's lipophilicity, conformation, and steric profile, thereby influencing its binding affinity and selectivity for a given biological target.
For instance, the addition of small alkyl groups can enhance hydrophobic interactions within a binding pocket. Conversely, the introduction of polar groups, such as hydroxyl or amino groups, can introduce new hydrogen bonding opportunities, potentially increasing potency. The position of the substituent on the cyclohexane ring is also critical. A substituent at the 2- or 3-position may have a different impact than one at the 4-position (adjacent to the ether linkage), due to their different spatial relationships with the pyrimidine ring and the target protein.
Interactive Table: Hypothetical Impact of Cyclohexane Ring Substitutions
| Substituent at C-3 | Predicted Effect on Activity | Rationale | Source |
|---|---|---|---|
| -CH3 | Potential increase | Enhanced hydrophobic interactions. | |
| -OH | Potential increase or decrease | Introduction of a hydrogen bonding group; may also increase polarity, affecting cell permeability. | |
| -NH2 | Potential increase | Introduction of a key hydrogen bonding interaction. |
Influence of Pyrimidine Ring Modifications on Potency and Selectivity
The pyrimidine ring is a versatile scaffold, and modifications to it are a cornerstone of SAR studies for this class of compounds. Substitutions at the 4, 5, and 6 positions of the pyrimidine ring can dramatically alter a compound's potency and selectivity. nih.gov
Electron-donating groups, such as methoxy (B1213986) or amino groups, can increase the electron density of the pyrimidine ring, which may enhance its hydrogen bonding capabilities. Conversely, electron-withdrawing groups, like halogens or a nitro group, can decrease the basicity of the pyrimidine nitrogens, which might be favorable for certain target interactions. The size and nature of the substituent also play a significant role in steric interactions within the binding site. For example, a bulky substituent at the 4- or 6-position could either enhance binding by filling a hydrophobic pocket or decrease it due to steric hindrance.
Interactive Table: Hypothetical Influence of Pyrimidine Ring Modifications
| Substituent at C-4/C-6 | Predicted Effect on Potency | Predicted Effect on Selectivity | Source |
|---|---|---|---|
| -OCH3 | May increase | May increase or decrease depending on the target. | |
| -Cl | May increase | Can enhance selectivity by exploiting specific halogen-binding pockets. | |
| -NH2 | May significantly increase | Can form crucial hydrogen bonds, potentially increasing both potency and selectivity. |
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The flexibility of the ether linkage allows the pyrimidine and cyclohexane rings to adopt various spatial orientations. The preferred conformation, which is the one with the lowest energy, is not always the bioactive conformation. The presence of a biological target can induce a change in conformation to one that is more favorable for binding.
Computational modeling and techniques like NMR spectroscopy can be used to study the conformational preferences of these molecules. For instance, the cyclohexane ring can exist in chair, boat, or twist-boat conformations, and the orientation of the pyrimidinyloxy substituent (axial vs. equatorial) can significantly impact the molecule's shape and its ability to fit into a binding site. A strong correlation is often observed between the preferred conformation and the biological response, where molecules that can easily adopt the bioactive conformation tend to be more potent.
Bioisosteric Replacements and Their Effects on SAR
Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. In the context of this compound derivatives, several bioisosteric replacements can be envisioned.
Investigations into the Biological Activities of 4 Pyrimidin 2 Yloxy Cyclohexanone Analogs in Vitro Studies
Anticancer and Antiproliferative Activities
The pyrimidine (B1678525) nucleus is a fundamental component of DNA and RNA and plays a crucial role in various biological processes. nih.gov Its derivatives have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities, including their potential as anticancer agents. ekb.egmdpi.com
A significant body of research has focused on the cytotoxic effects of pyrimidine derivatives against a wide array of human cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cells.
Substituted pyrido[2,3-d]pyrimidines have been tested against a panel of cancer cell lines, including those for hepatic (HepG-2), colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancers. ekb.eg Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov One compound in this series demonstrated a potent effect on the MCF-7 cell line with an IC50 value of 0.013 µM. nih.gov
Further studies on different pyrimidine analogs have shown promising results. For instance, certain 2,6,9-trisubstituted purine (B94841) derivatives, which contain a pyrimidine ring, exhibited higher cytotoxicity against HeLa (cervical cancer) and MCF-7 cell lines compared to the standard anticancer drug methotrexate. researchgate.net A series of pyrimidodiazepines were evaluated against 60 different human tumor cell lines, with one compound showing strong growth inhibitory activity against the K-562 leukemia cell line with a GI50 (50% growth inhibition) of 0.622 μM. nih.gov Another analog from this series was particularly potent against a wide range of cell lines, including leukemia, colon cancer, melanoma, ovarian cancer, and breast cancer. nih.gov
The following table summarizes the in vitro cytotoxic activity of various pyrimidine analogs against different cancer cell lines.
| Compound/Analog Class | Cancer Cell Line | IC50 / GI50 Value (µM) | Reference |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast) | 0.013 | nih.gov |
| Pyrimidodiazepine (Compound 14d) | K-562 (Leukemia) | 0.622 | nih.gov |
| 2-Aryl-4-oxobenzopyrano[2,3-d]pyrimidine | P388 (Leukemia) | 0.3 - 0.64 | nih.gov |
| 3-Benzyl-5-(3-hydroxyphenyl)-benzochromenopyrimidine (3g) | LoVo (Colon) | 11.79 | mdpi.com |
| 3-Benzyl-5-(3-hydroxyphenyl)-benzochromenopyrimidine (3g) | HCT-116 (Colon) | 13.99 | mdpi.com |
| Pyrido[2,3-d]pyrimidine (Compound 42) | HL-60 (Leukemia) | 0.091 | ekb.eg |
| Thiazoline (B8809763) homospermidine analog (Compound 5) | P388 (Leukemia) | 1 | nih.gov |
| Thiazoline homospermidine analog (Compound 5) | L1210 (Leukemia) | 3 | nih.gov |
Beyond direct cytotoxicity, some pyrimidine analogs have been shown to inhibit cell proliferation by interfering with the cell cycle. A study on 2-aryl-4-oxobenzopyrano[2,3-d]pyrimidines found that several derivatives caused a significant disruption in cell cycle kinetics. nih.gov Specifically, they induced a two- to three-fold increase in the number of cells accumulating in the G2/M phase of the cell cycle, effectively halting cell division. nih.gov
Similarly, studies on 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs, which are structurally related to the core theme, revealed a G2/M phase arrest in the WiDr colon cancer cell line. nih.gov Another compound, a thiazoline derivative, was found to induce a G1/S cell cycle block, which is consistent with an interference with DNA synthesis. nih.gov This antiproliferative activity, distinct from immediate cell killing, highlights a different mechanism by which these compounds can control tumor growth.
Antimicrobial and Antifungal Efficacy
The structural versatility of pyrimidine derivatives has also made them attractive candidates for the development of new antimicrobial and antifungal agents. nih.gov This is particularly important given the rise of drug-resistant pathogens.
Analogs based on the pyrimidine scaffold have demonstrated significant antibacterial properties. A series of 4H-pyridopyrimidines were found to inhibit bacterial protein synthesis. researchgate.netnih.gov Optimized compounds from this series effectively inhibited the growth of a range of bacteria, including the Gram-positive strains Enterococcus faecalis and Staphylococcus aureus, and the Gram-negative strains Moraxella catarrhalis and Haemophilus influenzae. researchgate.netnih.gov
In another study, newly synthesized 4-hydroxy-2-quinolone analogs were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov While most showed limited antibacterial effects, two compounds with specific substitutions exhibited significant inhibitory activity against S. aureus. nih.gov Furthermore, some 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thiones showed moderate to good antibacterial action against various strains. researchgate.net
The antifungal potential of pyrimidine analogs has been extensively evaluated against various fungal pathogens, including those affecting humans and plants. In one study, a series of terpenoids containing a pyrimidine-like triazole ring showed moderate to good antifungal activity against Epidermophyton floccosum and Microsporum gypseum. researchgate.net Another investigation into novel pyrimidine derivatives found that many of the synthesized compounds possessed potent fungicidal activities against fourteen different phytopathogenic fungi, with some outperforming commercial fungicides. nih.gov
Similarly, 4-hydroxy-2-quinolone analogs were found to be particularly effective against the fungus Aspergillus flavus. nih.gov The data suggest that these compounds may primarily target fungal cellular structures over bacterial ones. nih.gov Other studies have confirmed the antifungal activity of pyrimidine-pyrazole analogues and other derivatives against pathogens like Candida albicans. researchgate.netresearchgate.netmdpi.com
To quantify the antibacterial and antifungal efficacy of these compounds, researchers have determined their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
For the 4H-pyridopyrimidine class of bacterial protein synthesis inhibitors, optimized analogs demonstrated potent MIC values against several pathogens. researchgate.netnih.gov The following table presents a selection of these findings.
| Compound/Analog Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Optimized 4H-pyridopyrimidine | Moraxella catarrhalis | ≤0.12 | nih.gov |
| Optimized 4H-pyridopyrimidine | Haemophilus influenzae | 1 | nih.gov |
| Optimized 4H-pyridopyrimidine | Escherichia coli (tolC mutant) | 1 | nih.gov |
| Optimized 4H-pyridopyrimidine | Streptococcus pneumoniae | 2 | nih.gov |
| Optimized 4H-pyridopyrimidine | Enterococcus faecalis | 4 | nih.gov |
| Optimized 4H-pyridopyrimidine | Staphylococcus aureus | 4 | nih.gov |
While extensive data exists for MIC values, specific determinations for Minimum Biofilm Inhibitory Concentration (MBIC), which measures the concentration needed to inhibit biofilm formation, are less commonly reported in the reviewed literature for this specific class of compounds.
Anti-inflammatory and Immunomodulatory Potentials
The pyrimidine scaffold is a recurring motif in compounds designed to modulate the immune response and combat inflammation. nih.govnih.gov
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of inflammatory prostaglandins. mdpi.commdpi.com The two main isoforms, COX-1 and COX-2, have distinct roles. COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is upregulated during inflammation, making it a key target for anti-inflammatory drugs. mdpi.com
In vitro studies have demonstrated that compounds featuring a pyrimidine core can be potent and selective inhibitors of COX-2. nih.govnih.gov For instance, in an assessment of pyrimidine derivatives designated L1 and L2, both compounds showed a high degree of selectivity for the COX-2 isoenzyme over COX-1. nih.gov Their inhibitory potency against COX-2 was found to be comparable to the established NSAID meloxicam (B1676189) and significantly better than piroxicam. nih.gov This highlights the potential of the pyrimidine scaffold as a foundation for developing selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
Below is a table summarizing the in vitro COX inhibitory activity of representative pyrimidine analogs and reference drugs.
| Compound/Analog | Target | IC₅₀ | Selectivity Index (COX-1/COX-2) |
| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | High |
| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | High |
| Meloxicam (Reference) | COX-2 | - | - |
| Piroxicam (Reference) | COX-1/COX-2 | - | Low |
| Data derived from in vitro assays as described in reference nih.gov. |
Beyond direct enzyme inhibition, the anti-inflammatory potential of pyrimidine analogs extends to their ability to modulate cellular inflammatory pathways and reduce oxidative stress. In vitro models using lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1) are commonly used to mimic an inflammatory state. nih.govnih.gov
Studies on pyrimidine derivatives L1 and L2 revealed a dose-dependent inhibition of the growth of these LPS-stimulated cells. nih.gov Furthermore, reactive oxygen species (ROS) assays confirmed that these compounds effectively reduced the levels of free radicals, indicating significant antioxidant properties. nih.govnih.gov The overproduction of ROS is a hallmark of chronic inflammation, and its reduction is a key therapeutic goal. These findings suggest that 4-(pyrimidin-2-yloxy)cyclohexanone analogs could exert anti-inflammatory effects through a dual mechanism: inhibiting prostaglandin (B15479496) synthesis via COX-2 inhibition and mitigating cellular damage by reducing ROS levels. nih.gov
Toll-like receptors (TLRs) are critical components of the innate immune system that recognize pathogen-associated molecular patterns, such as lipopolysaccharide (LPS). nih.govnih.gov The activation of TLRs, particularly TLR4 (the primary receptor for LPS), triggers a cascade of inflammatory signaling, leading to the production of pro-inflammatory cytokines. nih.gov Consequently, modulating TLR activity presents an attractive strategy for controlling inflammation.
While direct studies on this compound analogs are not specified, related heterocyclic compounds are known to interact with these receptors. The development of small-molecule TLR inhibitors and agonists is an active area of research. nih.govacademicjournals.org For example, pyrazolo[4,3-d]pyrimidine compounds have been identified as TLR7 agonists. The ability of various molecular structures to act as either agonists (to boost immune response for vaccines) or antagonists (to suppress hyperinflammation) highlights the sensitivity of TLRs to specific chemical scaffolds. academicjournals.org Given that the pyrimidine core is a key feature in molecules that modulate TLR signaling, it is plausible that analogs of this compound could be investigated for their potential to act as TLR agonists or antagonists, thereby influencing the innate immune response.
Enzyme Inhibition and Receptor Modulation
The pyrimidine core is a well-established hinge-binding motif for many human kinases, making it a cornerstone in the design of kinase inhibitors. acs.orgrsc.org
Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold has been successfully utilized to create inhibitors for a wide range of kinases. nih.govacs.org
KDR (VEGFR-2) and c-Met Kinase: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2 or KDR) and c-Met are key tyrosine kinases involved in angiogenesis and tumor progression. nih.govnih.govnih.gov Several series of pyrimidine-based derivatives, including thieno[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, have been developed as potent inhibitors of these kinases. nih.govnih.gov For instance, pyrazolo[3,4-b]pyridine derivatives have shown c-Met inhibition in the nanomolar range. nih.gov
Aurora and Polo-like Kinases (Plk): These are serine/threonine kinases essential for cell cycle regulation, and their inhibition is a strategy in cancer therapy. nih.govresearchgate.net Numerous pyrimidine derivatives have been synthesized and tested for their ability to inhibit these kinases. nih.govresearchgate.netacs.org A lead compound (13) from a series of pyrimidine-based derivatives potently inhibited Aurora A kinase with an IC₅₀ of less than 200 nM. acs.orgnih.gov Similarly, another 2,4-disubstituted pyrimidine (compound 12a) showed inhibitory activity against both Aurora A (IC₅₀ = 309 nM) and Aurora B (IC₅₀ = 293 nM).
Dipeptidyl Peptidase IV (DPP-4): DPP-4 inhibitors are a class of oral anti-hyperglycemic agents. The development of pyrimidinedione derivatives led to the potent and selective DPP-4 inhibitor, alogliptin. nih.gov This demonstrates that the pyrimidine scaffold is also effective for targeting non-kinase enzymes like DPP-4.
The table below summarizes the inhibitory activities of various pyrimidine-based analogs against different kinases and enzymes.
| Compound/Analog Series | Target Enzyme | IC₅₀ Value |
| Pyrrolo[2,3-d]pyrimidine (Compound 5k) | KDR (VEGFR-2) | 40-204 nM |
| Pyrazolo[3,4-b]pyridine (Compound 5a) | c-Met | 4.27 nM |
| Pyrimidine-based (Compound 13) | Aurora A | < 200 nM |
| Imidazo-[1,2-a]-pyrazine (Compound 12k) | Aurora A / Aurora B | 0.02 nM / 0.03 nM (Kd) |
| Polo-Box Domain Inhibitor (Compound 6) | Plk1 (PBD) | > 100 µM (Cellular) |
| Isoleucine pyrazolidide (Compound 1) | DPP-IV | 1.70 µM (rat plasma) |
| Data compiled from multiple in vitro enzymatic and cellular assays. nih.govacs.orgmdpi.comnih.govnih.govacs.org |
Small-conductance calcium-activated potassium (KCa2) channels are involved in neuronal signaling and cardiovascular function by translating intracellular calcium signals into membrane hyperpolarization. nih.govnih.gov Pharmacological modulation of these channels is a therapeutic strategy for conditions like epilepsy and atrial fibrillation. nih.gov However, based on a review of the available scientific literature, there are no prominent studies directly linking pyrimidine-based compounds, including analogs of this compound, to the modulation of KCa2 channels. This represents a potential area for future investigation.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Transactivation
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and inflammation. The activation of PPARγ has been a key therapeutic strategy in the management of type 2 diabetes. While direct studies on the PPARγ transactivation of this compound are not extensively documented, research into structurally related heterocyclic compounds provides insights into the potential of this chemical class.
The pyrimidine ring, a core component of the target molecule, is a well-established pharmacophore in medicinal chemistry. nih.gov Various pyrimidine derivatives have been investigated for their ability to modulate PPARγ activity. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as selective inhibitors of cyclin-dependent kinase 2 (CDK2), with some analogs showing differential activity that underscores the importance of substitution patterns on the pyrimidine ring for biological targeting. nih.govresearchgate.net
Furthermore, the broader family of heterocyclic compounds has yielded potent PPARγ agonists. Thiazolidinediones, which are heterocyclic compounds, are a well-known class of drugs that exert their anti-diabetic effects primarily through PPARγ activation. The structural and electronic properties of the heterocyclic core are critical for receptor binding and activation. The ability of the pyrimidine ring to form hydrogen bonds and participate in various molecular interactions suggests that pyrimidin-2-yloxy derivatives could be designed to interact with the ligand-binding domain of PPARγ. The exploration of different substituents on both the pyrimidine and cyclohexanone (B45756) rings of the parent molecule could lead to the identification of novel PPARγ modulators.
Other Enzyme Systems (e.g., 4-Hydroxyphenylpyruvate Dioxygenase)
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine. nih.gov Inhibition of HPPD leads to an accumulation of tyrosine, a mechanism that has been exploited for the development of herbicides and for the treatment of hereditary tyrosinemia type I. nih.govwikipedia.org The inhibitors of HPPD often feature a triketone or diketonitrile chemical framework. wikipedia.org The cyclohexanone moiety of this compound is structurally related to the 1,3-cyclohexanedione (B196179) core found in potent HPPD inhibitors like nitisinone (B1678953) (NTBC). nih.gov
The mechanism of HPPD inhibition by triketone-type compounds involves the chelation of the active site Fe(II) ion, which is crucial for the enzyme's catalytic activity. The herbicidal and therapeutic efficacy of these inhibitors has spurred research into novel structural classes that can effectively inhibit HPPD. Virtual screening and molecular docking studies have been employed to identify new HPPD inhibitors, revealing the importance of specific interactions with key amino acid residues in the enzyme's active site. frontiersin.orgnih.gov
Emerging Biological Applications (e.g., Neurotropic Effects, Anthelmintic Activity)
Recent research has highlighted the potential of pyrimidine derivatives in a range of other biological applications, including as neurotropic and anthelmintic agents.
Neurotropic Effects:
The pyrimidine scaffold is present in numerous compounds with activity in the central nervous system. Studies on pyrimidine thioethers, which are structurally related to pyrimidine ethers like this compound, have identified compounds with antidepressant, anxiolytic, performance-enhancing, and nootropic properties. nih.govresearchgate.net These findings suggest that the pyrimidine moiety can serve as a valuable building block for the development of new neuropharmacological agents. Furthermore, various pyrimidine derivatives have been explored for their potential in treating neurodegenerative conditions like Alzheimer's disease by targeting enzymes such as γ-secretase and GSK-3. nih.gov The diverse biological activities of pyrimidine-based compounds in the nervous system warrant the investigation of this compound analogs for their potential neurotropic effects.
Anthelmintic Activity:
Helminth infections remain a significant global health problem, and the emergence of drug resistance necessitates the discovery of new anthelmintic agents. ijpsdronline.com Pyrimidine derivatives have shown promise in this area. Several studies have reported the synthesis and evaluation of pyrimidine-based compounds with significant anthelmintic activity. For example, series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitriles and 4,6-disubstituted pyrimidine-2-one derivatives have been synthesized and shown to be effective against earthworms in in vitro assays. ijpsdronline.comderpharmachemica.com Additionally, pyrimidine derivatives bearing carboxamide and sulphonamide moieties have demonstrated anthelmintic properties. shd-pub.org.rsresearchgate.net The mechanism of action for many of these compounds is still under investigation, but the consistent finding of anthelmintic activity among diverse pyrimidine analogs suggests that the this compound scaffold could also yield compounds with efficacy against parasitic worms.
Molecular Mechanisms of Action and Target Identification
Interaction with Specific Molecular Pathways and Enzymes
Derivatives of pyrimidine (B1678525) are recognized as a cornerstone in medicinal chemistry due to their presence in the nucleobases of DNA and RNA. sioc-journal.cn This inherent biocompatibility has led to their exploration as inhibitors of various enzymes. The pyrimidine nucleus is a key feature in molecules designed to target kinases, a family of enzymes that play a crucial role in cellular signaling and are often implicated in diseases such as cancer. nih.gov For instance, certain pyrimidine-based compounds have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), which are key regulators of inflammatory pathways.
Furthermore, compounds incorporating a pyrimidin-2-yloxy moiety have been synthesized and investigated for their potential to inhibit other enzyme families. One study detailed the structure-activity relationships of α-ketoamides, where a "pyrimidin-2-yloxy" group was part of the synthesized library, as inhibitors of the phospholipase A and acyltransferase (PLAAT) enzyme family. acs.org While this does not directly implicate 4-(pyrimidin-2-yloxy)cyclohexanone, it highlights that the pyrimidin-2-yloxy scaffold is being actively explored in the context of enzyme inhibition.
Ligand-Target Binding Modes
In the case of pyrimidine-based kinase inhibitors, the pyrimidine core frequently acts as a scaffold that orients various substituents to interact with specific amino acid residues in the ATP-binding pocket of the kinase. nih.gov
Cellular Signaling Pathway Modulation
Given the role of pyrimidine derivatives as enzyme inhibitors, their primary mode of modulating cellular signaling pathways is through the disruption of normal enzymatic activity. By inhibiting kinases, for example, pyrimidine-containing compounds can block the phosphorylation cascade that transmits signals from the cell surface to the nucleus, thereby affecting processes like cell proliferation, differentiation, and survival. nih.gov For instance, inhibition of the TBK1/IKKε pathway by pyrimidine derivatives can modulate the inflammatory response.
Uridine, a pyrimidine nucleoside, has been shown to be linked to pathways involved in neuronal differentiation, and alterations in pyrimidine biosynthesis have been observed in the context of neurodegenerative diseases. This underscores the fundamental role of pyrimidines in cellular health and disease.
Role of the Pyrimidin-2-yloxy Cyclohexanone (B45756) Moiety in Molecular Recognition
The chemical structure of this compound suggests several features that would be important for molecular recognition. The pyrimidin-2-yloxy group combines the hydrogen-bonding capabilities of the pyrimidine ring with the conformational flexibility of the ether linkage. This linkage allows the pyrimidine ring to orient itself in various positions to optimize interactions with a biological target.
Structure-activity relationship (SAR) studies on related pyrimidine derivatives have consistently shown that the nature and position of substituents on the pyrimidine ring are critical determinants of biological activity. acs.org This highlights the importance of the specific arrangement of the pyrimidin-2-yloxy and cyclohexanone components for any potential therapeutic effect.
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 4-(Pyrimidin-2-yloxy)cyclohexanone) into the active site of a target protein.
Research on various pyrimidine (B1678525) derivatives has demonstrated the utility of this approach. For instance, docking studies on pyrimidine analogs have been used to investigate their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinase-2 (CDK2). In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and optimized using computational chemistry software. Docking software would then be used to predict the binding affinity (often reported in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. For example, studies on other pyrimidine derivatives have identified key interactions with residues like TYR 146 and PHE 94 in the binding pocket of certain enzymes.
Quantum-Chemical Calculations and Electronic Structure Analysis
Quantum-chemical calculations provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. This information is crucial for understanding a molecule's reactivity and its potential to interact with biological targets. For instance, the distribution of electron density can indicate which parts of the this compound molecule are likely to act as hydrogen bond donors or acceptors.
Molecular Dynamics Simulations to Elucidate Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. An MD simulation would involve placing the docked this compound-protein complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds or even microseconds. This can reveal the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of water molecules in the binding site.
Prediction of Molecular Descriptors Relevant to Biological Activity
Molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) studies. For this compound, a variety of descriptors could be calculated, including:
Physicochemical properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Electronic descriptors: Dipole moment, and HOMO/LUMO energies.
Topological descriptors: Indices that describe the branching and connectivity of the molecule.
These descriptors can be used to predict the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its potential for biological activity based on models developed from known active compounds.
In Silico Screening and Virtual Library Design for Novel Analogs
In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of being active against a specific biological target. Starting with the this compound scaffold, a virtual library of novel analogs could be designed by systematically modifying different parts of the molecule. This library could then be subjected to a hierarchical screening process, starting with simple filters based on physicochemical properties (like Lipinski's rule of five) and progressing to more computationally intensive methods like molecular docking and binding free energy calculations. This approach allows for the prioritization of a smaller, more manageable set of compounds for chemical synthesis and experimental testing, as has been successfully applied in the search for novel COX-2 inhibitors.
Analytical Characterization Techniques for Structural Confirmation and Purity Assessment
Spectroscopic Methods
Spectroscopic techniques are paramount in the elucidation of the molecular structure of 4-(Pyrimidin-2-yloxy)cyclohexanone. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are fundamental for mapping the structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrimidine (B1678525) ring would appear in the aromatic region, typically at higher chemical shifts. The protons of the cyclohexanone (B45756) ring would be found in the aliphatic region, with their chemical shifts and splitting patterns influenced by the neighboring carbonyl and ether functionalities. The proton attached to the carbon bearing the ether linkage is expected to be shifted downfield due to the deshielding effect of the oxygen atom.
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms. The carbonyl carbon of the cyclohexanone ring would be readily identifiable by its characteristic downfield chemical shift (typically in the range of 200-220 ppm). The carbons of the pyrimidine ring would appear in the aromatic region, while the aliphatic carbons of the cyclohexanone ring would be observed at higher field.
Infrared (IR) Spectroscopy:
IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is anticipated to display a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing around 1715-1730 cm⁻¹. Additionally, characteristic C-O-C stretching vibrations from the ether linkage would be observed, usually in the region of 1050-1250 cm⁻¹. The presence of the pyrimidine ring would be indicated by C=N and C=C stretching vibrations within the aromatic region (around 1400-1600 cm⁻¹).
Mass Spectrometry (MS):
Mass spectrometry provides the molecular weight of the compound and offers insights into its structural components through fragmentation analysis. For this compound (C₁₀H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the pyrimidinoxy and cyclohexanone moieties.
| Spectroscopic Data for this compound | |
| Technique | Expected Observations |
| ¹H NMR | Signals for pyrimidine protons (aromatic region), cyclohexanone protons (aliphatic region), and a downfield shifted proton at the ether linkage. |
| ¹³C NMR | Carbonyl carbon signal (~200-220 ppm), signals for pyrimidine carbons (aromatic region), and aliphatic carbon signals for the cyclohexanone ring. |
| IR | Strong C=O stretch (~1715-1730 cm⁻¹), C-O-C stretch (~1050-1250 cm⁻¹), C=N and C=C stretches (~1400-1600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₀H₁₂N₂O₂. Fragmentation pattern showing cleavage of the ether bond. |
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC):
TLC is a simple and rapid technique used to qualitatively assess the purity of the compound and to determine appropriate solvent systems for column chromatography purification. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. The presence of a single spot under various solvent conditions is a good indicator of purity.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the quantitative analysis of the purity of this compound. By using a suitable stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp, symmetrical peak for the compound can be obtained. The retention time is a characteristic feature of the compound under specific chromatographic conditions. The purity can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
| Chromatographic Data for this compound | |
| Technique | Expected Observations |
| TLC | A single spot with a characteristic Rf value on a silica gel plate when developed with an appropriate solvent system. |
| HPLC | A sharp, symmetrical peak at a specific retention time on a reverse-phase column (e.g., C18) using a suitable mobile phase. Purity is determined by peak area integration. |
Q & A
Q. What are the established synthetic routes for preparing 4-(pyrimidin-2-yloxy)cyclohexanone, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of cyclohexanone derivatives with pyrimidinyl-containing electrophiles. For example:
- Method A: Reacting 4-hydroxycyclohexanone with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Yields vary between 40–65% depending on steric hindrance and solvent polarity .
- Method B: Transition metal-catalyzed coupling (e.g., Pd/Cu systems) to introduce the pyrimidinyloxy group. This method requires inert atmospheres and precise temperature control to avoid side reactions .
Q. Key considerations :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase decomposition risks.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproducts from incomplete substitution .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
Answer:
- ¹H/¹³C NMR :
- Cyclohexanone ring : Look for carbonyl (C=O) signals at ~208–210 ppm in ¹³C NMR. Protons adjacent to the carbonyl (e.g., axial/equatorial H) show splitting patterns between δ 2.3–2.8 ppm .
- Pyrimidinyloxy group : Aromatic protons on pyrimidine resonate at δ 7.5–8.5 ppm (¹H NMR), with distinct coupling patterns (e.g., doublets for para-substituted rings) .
- IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C (ether) stretches at ~1250 cm⁻¹ confirm functional group integrity .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₁N₂O₂), with fragmentation patterns indicating loss of the pyrimidinyl group .
Q. How does the pyrimidinyloxy substituent influence the reactivity of the cyclohexanone core in subsequent transformations?
Answer: The pyrimidinyloxy group acts as an electron-withdrawing substituent, which:
- Reduces nucleophilicity at the carbonyl carbon, complicating enolate formation. Stronger bases (e.g., LDA) are often required for alkylation or aldol reactions .
- Directs electrophilic aromatic substitution on the pyrimidine ring. For example, nitration or halogenation occurs preferentially at the pyrimidine’s meta positions relative to the oxygen .
- Enhances stability : The bulky pyrimidinyl group reduces keto-enol tautomerization, favoring the keto form in solution .
Advanced Research Questions
Q. How can computational chemistry be applied to predict regioselectivity in derivatization reactions of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the pyrimidine ring’s LUMO often localizes at C5, favoring nucleophilic addition .
- Molecular docking : Model interactions with enzymes or receptors to prioritize synthetic targets. For instance, pyrimidine’s nitrogen atoms may form hydrogen bonds in biological systems .
- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways, particularly for polar intermediates .
Q. What strategies mitigate side reactions when functionalizing the cyclohexanone ring in the presence of a pyrimidinyloxy group?
Answer:
- Protecting groups : Temporarily protect the pyrimidinyloxy moiety (e.g., silylation with TBSCl) during ketone derivatization. Deprotection with TBAF restores the original structure .
- Low-temperature reactions : Perform enolate formation at –78°C (dry ice/acetone bath) to suppress undesired ring-opening or oxidation .
- Catalytic control : Use chiral catalysts (e.g., Jacobsen’s catalyst) for stereoselective epoxidation or hydroxylation without disrupting the pyrimidine ring .
Q. How do structural analogs of this compound (e.g., varying substituents on pyrimidine) affect biological activity in enzyme inhibition assays?
Answer:
-
Case study : Replacing pyrimidine with phenyl (to form 4-phenoxycyclohexanone) reduces inhibitory activity against kinase enzymes by 70%, highlighting the pyrimidine’s role in hydrogen bonding .
-
Electron-withdrawing groups (e.g., Cl, NO₂) on pyrimidine enhance binding affinity to ATP-binding pockets (IC₅₀ values drop from 15 μM to 2 μM) .
-
Data table :
Substituent IC₅₀ (μM) Target Enzyme H (parent) 15 Kinase X 4-Cl 2 Kinase X 5-NO₂ 8 Kinase Y
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Answer:
- Toxicity : Pyrimidine derivatives may exhibit mutagenic potential. Always use fume hoods and PPE (gloves, lab coats) .
- Storage : Store under nitrogen at –20°C to prevent oxidation. Degradation products (e.g., peroxides) can form in air-exposed samples .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste. Avoid aqueous washes, as the compound is poorly soluble .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
